rac trans-Loxoprofen Alcohol

Description

Contextualization as an Active Metabolite of Loxoprofen (B1209778), a Non-Steroidal Anti-Inflammatory Drug (NSAID)

rac trans-Loxoprofen alcohol is the primary, pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. drugbank.comd-nb.infodntb.gov.ua Loxoprofen itself is a prodrug, meaning it has minimal therapeutic activity until it is metabolically converted in the body. drugbank.comwikipedia.orgpatsnap.com This biotransformation occurs rapidly following administration, where loxoprofen is reduced by carbonyl reductase enzymes, primarily in the liver and skin, to its alcohol metabolites. drugbank.comresearchgate.netdrugbank.com

The metabolic process yields two main forms: a trans-alcohol metabolite and a cis-alcohol metabolite. drugbank.comresearchgate.net The trans-alcohol form, specifically this compound, is the potent, active compound responsible for the anti-inflammatory, analgesic, and antipyretic effects of loxoprofen. drugbank.comresearchgate.net In contrast, the cis-alcohol metabolite possesses very little pharmacological activity. drugbank.comresearchgate.net The active trans-alcohol metabolite functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.comwikipedia.orgpatsnap.com By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. wikipedia.orgpatsnap.com The metabolism of loxoprofen is stereoselective, resulting in specific stereoisomers of the trans-alcohol form, with the (2S,1'R,2'S)-trans-alcohol isomer being identified as the most active metabolite. nih.gov

Significance in Prodrug Metabolism and Pharmacological Activity Research

The conversion of loxoprofen to this compound is a significant subject of study in biomedical research, particularly in the fields of prodrug metabolism and pharmacology. patsnap.comingentaconnect.comjst.go.jp The prodrug strategy helps minimize gastrointestinal side effects often associated with NSAIDs because the drug passes through the stomach in its inactive form before being absorbed and converted to its active metabolite. patsnap.com

Research into the pharmacokinetics of loxoprofen and its active metabolite is crucial for understanding its therapeutic efficacy and for the development of new drug delivery systems. jst.go.jp Studies have demonstrated that when applied topically, loxoprofen is converted to the active trans-alcohol form directly in the skin. researchgate.netingentaconnect.com This localized bioactivation allows the active metabolite to remain at the target site for an extended period with lower systemic exposure compared to oral administration, which is a key advantage for treating localized pain and inflammation. ingentaconnect.comnih.gov

The stereoselective nature of loxoprofen's metabolism adds another layer of complexity and research interest. pubcompare.ai Investigations into the selective formation of the pharmacologically active trans-alcohol stereoisomers provide valuable insights into enzyme kinetics and drug design. researchgate.netnih.gov Understanding this selective metabolic pathway allows researchers to explore ways to optimize the therapeutic effects of the drug. jst.go.jp This body of research contributes to a more profound understanding of how prodrugs are activated and can inform the design of future medications with improved efficacy and targeted action. patsnap.comjst.go.jp

Interactive Data Tables

Table 1: Pharmacokinetic Comparison of Loxoprofen (LX) and its Active Metabolite (trans-OH form) after Oral vs. Dermal Administration in Rats

This table summarizes data from a study comparing the plasma concentrations of loxoprofen and its active trans-alcohol metabolite following a single oral or dermal application. The Area Under the Curve (AUC) reflects the total drug exposure over time.

| Administration Route | Compound | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) |

| Oral | Loxoprofen (LX) | Data not specified | >11% higher than dermal |

| trans-OH form | Data not specified | >11% higher than dermal | |

| Dermal | Loxoprofen (LX) | Saturable increase with dose | <11% of oral administration |

| trans-OH form | Saturable increase with dose | <11% of oral administration | |

| Source: Data compiled from studies on the pharmacokinetics of loxoprofen and its active metabolite. ingentaconnect.comnih.gov |

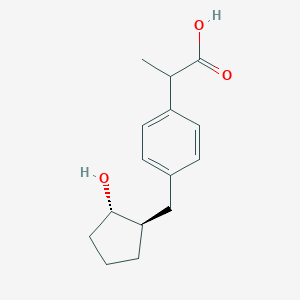

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHPWSYJFYMRX-ADSMYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522065 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371753-19-4 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Isomeric Considerations of Rac Trans Loxoprofen Alcohol

Analysis of Absolute and Relative Configurations

Loxoprofen (B1209778) possesses two chiral centers, leading to four possible stereoisomers. The metabolic reduction of the cyclopentanone (B42830) ketone introduces a third chiral center at the newly formed hydroxyl-bearing carbon. This results in a total of eight possible stereoisomers for the alcohol metabolite.

The designation "trans" in trans-Loxoprofen Alcohol refers to the relative configuration of the substituents on the cyclopentane (B165970) ring. Specifically, it indicates that the hydroxyl group (-OH) at position 2' and the phenylmethyl group at position 1' are on opposite sides of the plane of the ring. Conversely, in the cis-alcohol metabolite, these groups are on the same side.

The absolute configuration defines the precise three-dimensional arrangement of atoms at each chiral center, designated as (R) or (S). Extensive research has identified that the primary biologically active metabolite possesses the (2S, 1'R, 2'S) absolute configuration. fda.govresearchgate.net The term rac trans-Loxoprofen Alcohol indicates a racemic mixture, which contains an equal amount of the (2S, 1'R, 2'S)-trans-alcohol and its enantiomer, the (2R, 1'S, 2'R)-trans-alcohol.

| Chiral Center | Position | Configuration in Active Enantiomer |

| Propionic Acid | Carbon-2 | (S) |

| Cyclopentane Ring | Carbon-1' | (R) |

| Cyclopentane Ring | Carbon-2' (hydroxyl-bearing) | (S) |

Diastereomeric and Enantiomeric Relationships with Related Loxoprofen Metabolites (e.g., cis-alcohol)

The metabolic reduction of loxoprofen can produce two different alcohol products: the trans-alcohol and the cis-alcohol. drugbank.comnih.gov These two compounds are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images and have different physical properties. The difference between the trans- and cis-alcohol metabolites lies in the stereochemistry at the C-2' position of the cyclopentane ring.

trans-Loxoprofen Alcohol : The hydroxyl group is on the opposite side of the ring relative to the phenylmethyl group. This is the pharmacologically active form responsible for inhibiting prostaglandin (B15479496) biosynthesis. nih.govdrugbank.com

cis-Loxoprofen Alcohol : The hydroxyl group is on the same side of the ring as the phenylmethyl group. This isomer is considered to be inactive or to possess significantly less pharmacological activity. drugbank.comnih.gov

Each of these diastereomers (trans and cis) exists as a pair of enantiomers (non-superimposable mirror images). For example, the active (2S, 1'R, 2'S)-trans-alcohol is the enantiomer of the (2R, 1'S, 2'R)-trans-alcohol. The stereoselective nature of the metabolic process shows a preference for the formation of the trans-alcohol with a (2S)-configuration. researchgate.net

| Isomer Type | Relationship | Description | Example |

| Diastereomers | Not mirror images | Differ in configuration at the C-2' chiral center, leading to trans and cis forms with distinct biological activities. | (2S, 1'R, 2'S)-trans-alcohol and (2S, 1'R, 2'R)-cis-alcohol |

| Enantiomers | Non-superimposable mirror images | Each diastereomer (trans or cis) has a corresponding mirror-image isomer. | (2S, 1'R, 2'S)-trans-alcohol and (2R, 1'S, 2'R)-trans-alcohol |

Research on Chiral Purity and Enantiomeric Excess Determination

Given that the therapeutic activity of loxoprofen is almost exclusively due to one specific stereoisomer of its trans-alcohol metabolite, methods to separate and quantify these isomers are crucial for research and quality control. The determination of chiral purity and enantiomeric excess (ee) is a primary focus of analytical studies.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of loxoprofen and its alcohol metabolites. researchgate.netdntb.gov.uanih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.

| HPLC Method for Chiral Separation of Loxoprofen Stereoisomers | |

| Technique | High-Performance Liquid Chromatography (HPLC) with UV and Circular Dichroism (CD) detection researchgate.net |

| Chiral Column | Chiralcel OJ (Cellulose tris(4-methylbenzoate)) researchgate.net |

| Mobile Phase | Hexane-2-propanol-trifluoroacetic acid (95:5:0.1) researchgate.net |

| Flow Rate | 1.0 ml/min researchgate.net |

| Detection Wavelength | 225 nm researchgate.netnih.gov |

| Outcome | Good resolution and separation of the four loxoprofen stereoisomers, enabling stereospecific determination in biological samples. researchgate.net |

In addition to analytical separation, research has focused on synthetic methods to produce enantiomerically pure forms of the active metabolite. Enzymatic kinetic resolution is a prominent technique used for this purpose. This method uses enzymes, such as lipases, that selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high purity.

| Enzymatic Kinetic Resolution Findings | |

| Enzyme | Lipase (B570770) from Burkholderia cepacia (lipase-PS) mdpi.com |

| Reaction Type | Transesterification mdpi.com |

| Substrate | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol |

| Resulting (S)-acetate | 98% enantiomeric excess (ee) mdpi.com |

| Resulting (R)-alcohol | 94% enantiomeric excess (ee) mdpi.com |

| Significance | This method allows for the preparation of intermediates with high chiral purity, essential for the asymmetric synthesis of the active form of loxoprofen. mdpi.comresearchgate.net |

Synthetic Methodologies and Chemical Transformations of Rac Trans Loxoprofen Alcohol

Enzymatic Kinetic Resolution for Stereoselective Synthesis

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. This method leverages the stereoselectivity of enzymes, which catalyze reactions on one enantiomer at a much higher rate than the other. researchgate.net For the synthesis of loxoprofen's active alcohol form, this approach is applied to racemic alcohol precursors or their derivatives. researchgate.netuniovi.es

Lipases are the most frequently utilized enzymes for the kinetic resolution of loxoprofen (B1209778) precursors due to their stability in organic solvents, broad substrate tolerance, and high chemo-, regio-, and enantioselectivity. researchgate.netmdpi.comresearchgate.net The two primary lipase-catalyzed approaches are transesterification (also known as alcoholysis) and hydrolysis. researchgate.netnih.gov

In the context of loxoprofen synthesis, a common strategy involves the kinetic resolution of a racemic alcohol precursor, such as 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol, via a transesterification reaction. mdpi.comnih.gov In a widely cited example, lipase (B570770) from Burkholderia cepacia (lipase PS) is used to catalyze the acylation of the racemic alcohol with an acyl donor like vinyl acetate (B1210297). researchgate.netmdpi.comnih.gov The enzyme selectively acylates one enantiomer, resulting in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol of the opposite configuration. uniovi.es For instance, a reaction using lipase PS in diisopropyl ether (DIPE) with vinyl acetate yielded the (S)-acetate with 98% enantiomeric excess (ee) and the corresponding (R)-alcohol with 94% ee after 12 hours. researchgate.netmdpi.comnih.gov This (S)-acetate possesses the desired configuration for the subsequent synthesis of the loxoprofen drug. mdpi.comnih.gov

Hydrolysis, the reverse reaction of esterification, is another effective lipase-mediated strategy. researchgate.netpolimi.it In this approach, a racemic ester is subjected to enzymatic hydrolysis, where the lipase selectively hydrolyzes one enantiomer to the corresponding alcohol, leaving the other ester enantiomer unreacted.

Table 1: Examples of Lipase-Mediated Kinetic Resolution for Loxoprofen Precursors This table summarizes research findings on the enzymatic resolution of loxoprofen precursors using various lipases.

| Lipase Source | Substrate | Reaction Type | Acyl Donor/Reagent | Solvent | Key Finding | Reference(s) |

|---|---|---|---|---|---|---|

| Burkholderia cepacia (Lipase PS) | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | Vinyl acetate | Diisopropyl ether (DIPE) | (S)-acetate (98% ee) and (R)-alcohol (94% ee) obtained. | mdpi.comnih.gov |

| Porcine Pancreatic Lipase (PPL) | Racemic 2-phenyl-propan-1-ol | Double Kinetic Resolution (Acetylation/Hydrolysis) | Vinyl acetate | Not Specified | A double resolution strategy was used to achieve the enantiomerically pure (S)-acetate. | uniovi.es |

Whole-cell catalysis offers a cost-effective alternative to using isolated enzymes by employing entire microbial cells as biocatalysts. nih.gov This approach avoids the need for costly enzyme purification and can be beneficial for enzyme stability. nih.gov In the synthesis of profen drugs, whole-cell systems are used for stereoselective reductions and resolutions. researchgate.netuniovi.es

For example, the diastereoselective reduction of a ketoacid intermediate of loxoprofen has been achieved using growing cells of different microorganisms. uniovi.es Geotrichum candidum NBRC 4597 was found to produce the desired trans-active loxoprofen form with a high diastereomeric ratio (20:1), while Torulaspora delbrueckii NBRC 10921 favored the formation of the cis-diastereoisomer (1:20 dr). uniovi.es

Furthermore, protein engineering has emerged as a crucial tool for enhancing the properties of biocatalysts. nih.gov By modifying the amino acid sequence of an enzyme, its activity, stability, and enantioselectivity can be improved. nih.gov Research on esterases for the production of (S)-2-arylpropionic acids demonstrates this potential. nih.gov An esterase, Est924, which initially showed a slight (R)-preference, was engineered through site-directed mutagenesis. nih.gov The resulting variant, M3 (I202F/A203W/G208F), exhibited an inverted and enhanced stereopreference for (S)-isomers and was successfully used in a whole-cell system to produce (S)-ketoprofen with 86% ee. nih.gov Such strategies hold promise for the industrial production of optically pure profens, including loxoprofen. nih.gov

Table 2: Whole-Cell Biocatalysis in the Synthesis of Loxoprofen and Related Compounds This table presents examples of whole-cell systems used for stereoselective synthesis.

| Microorganism | Reaction Type | Substrate | Product/Outcome | Key Result | Reference(s) |

|---|---|---|---|---|---|

| Geotrichum candidum NBRC 4597 | Diastereoselective Reduction | Ketoacid Intermediate | trans-active Loxoprofen | 20:1 dr, 78% isolated yield | uniovi.es |

| Torulaspora delbrueckii NBRC 10921 | Diastereoselective Reduction | Ketoacid Intermediate | cis-diastereoisomer of Loxoprofen | 1:20 dr, 76% isolated yield | uniovi.es |

Chemo-Enzymatic Hybrid Synthetic Pathways

Chemo-enzymatic synthesis combines the advantages of chemical synthesis and biocatalysis to create efficient and selective routes to target molecules. uniovi.es These hybrid pathways often use enzymes for challenging stereoselective steps that are difficult to achieve with conventional chemistry, while chemical reactions are employed for other transformations. researchgate.netuniovi.es

A chemo-enzymatic route to loxoprofen has been described that involves two key enzymatic steps integrated with chemical modifications. uniovi.es The synthesis begins with an enzymatic kinetic resolution of a racemic alcohol using a lipase (PSL) and vinyl acetate. uniovi.es This is followed by chemical modifications of the resulting enantiopure precursor. uniovi.es The final crucial step is a diastereoselective reduction of a ketoacid intermediate, which is performed using a microbial ketoreductase in a whole-cell system (Geotrichum candidum) to yield the desired trans-alcohol. uniovi.es

Another patented method illustrates a more complex multi-step chemo-enzymatic process. google.com This pathway involves:

Chemical Resolution: Initial optical resolution of racemic loxoprofen using a chiral resolving agent like N-methyl-D-glucamine.

Chemical Esterification: The resolved acid is converted into an ester.

Chemical Reduction: The ketone group on the cyclopentane (B165970) ring is chemically reduced to form a mixture of alcohol diastereomers.

Enzymatic Resolution: The diastereomeric mixture of trans-alcohol esters is subjected to a second resolution using a lipase and vinyl acetate. The lipase selectively acetylates the undesired (1'S, 2'R)-trans-alcohol, allowing for the separation of the desired (2S, 1'R, 2'S) trans-alcohol ester via column chromatography.

Chemical Hydrolysis: The final ester is hydrolyzed to yield the target loxoprofen (2S, 1'R, 2'S) trans-alcohol. google.com

These hybrid approaches demonstrate the synergy between chemical and enzymatic methods to overcome synthetic challenges and efficiently produce optically pure active pharmaceutical ingredients.

Table 3: Overview of a Chemo-Enzymatic Pathway for Loxoprofen trans-Alcohol This table outlines the sequential chemical and enzymatic steps in a hybrid synthesis route.

| Step | Type | Description | Reference(s) |

|---|---|---|---|

| 1 | Chemical | Optical resolution of racemic loxoprofen with N-methyl-D-glucamine. | google.com |

| 2 | Chemical | Esterification of the resolved loxoprofen. | google.com |

| 3 | Chemical | Reduction of the cyclopentanone (B42830) ketone to a mixture of alcohol esters. | google.com |

| 4 | Enzymatic | Kinetic resolution of the trans-alcohol ester mixture using lipase and vinyl acetate. | google.com |

Derivatization Strategies for Enhanced Analytical Detection or Further Chemical Synthesis

Derivatization involves chemically modifying a compound to produce a new substance with different properties. This strategy is employed for two main purposes concerning rac trans-loxoprofen alcohol: to enhance its detectability in analytical methods or to serve as an intermediate for the synthesis of new chemical entities.

For enhanced analytical detection, especially in biological fluids, derivatization can significantly improve the sensitivity and selectivity of an assay. nih.gov A high-performance liquid chromatographic (HPLC) method for loxoprofen and its alcohol metabolites utilizes pre-column derivatization with the highly fluorescent reagent 4-bromomethyl-6,7-methylenedioxycoumarin (B1200708) (BrMDC). nih.gov This tagging allows for fluorescence detection, lowering the quantitation limit to 0.01 µg/mL in human plasma. nih.gov Another analytical approach involves derivatization to form tert-butyldimethylsilyl derivatives, which are volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS). Isotopic labeling, such as the synthesis of rac trans-loxoprofen-d3 alcohol, provides a stable, heavy-isotope-labeled internal standard for quantitative mass spectrometry-based assays. benthamdirect.comscbt.com

For the purpose of further chemical synthesis, loxoprofen and its alcohol form can be converted into various derivatives. nih.gov Esterification is a common strategy, leading to compounds like Loxoprofen Ethoxy Carbonyl Methyl Ester. Such derivatives may be synthesized to create prodrugs with altered properties or to act as building blocks for more complex molecules. For example, a series of loxoprofen derivatives were synthesized to evaluate their biological activity, leading to the identification of a compound with higher specificity for the COX-2 enzyme. nih.gov

Table 4: Derivatization Strategies for Loxoprofen Alcohol This table details various derivatization methods and their applications.

| Derivative Type | Reagent/Method | Purpose | Analytical Technique | Reference(s) |

|---|---|---|---|---|

| Fluorescent Tag | 4-bromomethyl-6,7-methylenedioxycoumarin (BrMDC) | Enhanced Analytical Detection | HPLC-Fluorescence | nih.gov |

| Silyl Ether | tert-Butyldimethylsilylation | Enhanced Analytical Detection | GC-MS | |

| Isotope-Labeled | Deuterium labeling | Internal Standard for Quantification | LC-MS/MS | benthamdirect.comscbt.com |

| Propanoate Ester | Chemical Synthesis | Further Chemical Synthesis / Biological Evaluation | Not Applicable | nih.gov |

Biochemical Pathways and Enzymatic Biotransformation of Loxoprofen to Rac Trans Loxoprofen Alcohol

Elucidation of Carbonyl Reductase (CR) Involvement in the Reduction of Loxoprofen (B1209778) to its Alcohol Metabolites

The primary and most crucial step in the bioactivation of loxoprofen is its reduction to alcohol metabolites, a reaction catalyzed by carbonyl reductases (CR). nih.govdrugbank.comnih.govpathbank.org Loxoprofen is converted to its pharmacologically active trans-alcohol metabolite, which is a potent inhibitor of cyclooxygenase enzymes. pathbank.orgnih.gov This conversion is a critical step as the parent drug, loxoprofen, possesses minimal pharmacological activity. drugbank.comnih.gov

Research has identified Carbonyl Reductase 1 (CBR1) as a predominant enzyme in this process. nih.govresearchgate.netsci-hub.sedrugbank.comnih.gov Studies have shown that CBR1, a cytosolic NADPH-dependent enzyme, is highly expressed in tissues such as the liver and skin, where the metabolism of loxoprofen occurs. drugbank.comnih.govresearchgate.netdrugbank.com In human skin homogenates, immunodepletion of CBR1 significantly decreased the reduction of loxoprofen to its trans-alcohol form by over 80%. nih.gov This highlights the essential role of CBR1 in the bioactivation of loxoprofen. nih.govsci-hub.se

The reduction of loxoprofen by carbonyl reductases results in the formation of two main alcohol metabolites: the active trans-alcohol form and an inactive cis-alcohol isomer. drugbank.comnih.govresearchgate.net The formation of the trans-alcohol metabolite, scientifically known as (2S,1′R,2′S)-loxoprofen alcohol (Lox-RS), is the key to loxoprofen's anti-inflammatory and analgesic properties. researchgate.netsci-hub.seresearchgate.net

Contribution of Cytochrome P450 (CYP) Isoforms (e.g., CYP3A4, CYP3A5) to Loxoprofen's Overall Metabolic Profile and its Indirect Impact on Alcohol Metabolite Formation

This hydroxylation pathway does not produce active metabolites but indirectly influences the formation of the active trans-alcohol metabolite by affecting the available concentration of the parent drug, loxoprofen. researchgate.netsemanticscholar.org The CYP3A-mediated pathway competes with the carbonyl reductase pathway for the loxoprofen substrate. semanticscholar.org Therefore, modulation of CYP3A4/5 activity can alter the pharmacokinetic profile of loxoprofen and its active metabolites. researchgate.netsemanticscholar.org For instance, induction of CYP3A4 can lead to a decrease in the concentration of the active trans-alcohol metabolite, while inhibition of CYP3A4 can increase its concentration. semanticscholar.org

Role of UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT2B7) in Glucuronidation of Loxoprofen and its Alcohol Metabolites

Following the initial reduction and hydroxylation, loxoprofen and its alcohol metabolites undergo further metabolism through glucuronidation, a Phase II conjugation reaction. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms. UGT2B7 has been identified as the major UGT isoform responsible for the glucuronidation of both loxoprofen itself and its alcohol metabolites. nih.govdrugbank.comnih.govresearchgate.net

Glucuronidation results in the formation of more polar and water-soluble glucuronide conjugates, which facilitates their excretion from the body. drugbank.com Loxoprofen can be directly conjugated to form acyl glucuronides (M5 and M6). nih.govdrugbank.com Its alcohol metabolites, both the trans- and cis-isomers, also undergo glucuronidation to form their respective glucuronide conjugates (M7 and M8). nih.govdrugbank.com While UGT2B7 is the primary enzyme, other isoforms like UGT1A6 may also contribute to a lesser extent to the formation of certain glucuronide metabolites. nih.gov The formation of these glucuronide conjugates is a significant pathway in the clearance of loxoprofen and its metabolites. drugbank.com

Comprehensive Identification and Structural Characterization of Microsomal Metabolites, including rac trans-Loxoprofen Alcohol

In vitro studies using human liver microsomes have led to the identification and characterization of multiple metabolites of loxoprofen. nih.govnih.govresearchgate.net A total of eight microsomal metabolites have been identified, including two alcohol metabolites (M1 and M2), two mono-hydroxylated metabolites (M3 and M4), and four glucuronide conjugates (M5, M6, M7, and M8). nih.govnih.govresearchgate.net

The alcohol metabolites, M1 and M2, correspond to the trans-alcohol and cis-alcohol forms of loxoprofen, respectively. nih.gov The trans-alcohol metabolite is the active form, also referred to as this compound. The mono-hydroxylated metabolites, M3 and M4, are the products of CYP3A4 and CYP3A5 activity. nih.govnih.govresearchgate.net The four glucuronide conjugates (M5-M8) are the result of UGT-mediated conjugation of loxoprofen and its Phase I metabolites. nih.govnih.govresearchgate.net The structural elucidation of these metabolites has been achieved through techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HR/MS). nih.gov

Table of Identified Loxoprofen Metabolites and Involved Enzymes

| Metabolite ID | Metabolite Name/Class | Precursor | Key Enzyme(s) |

|---|---|---|---|

| M1 | trans-Loxoprofen Alcohol (rac trans-Loxoprofen Alcohol) | Loxoprofen | Carbonyl Reductase 1 (CBR1) |

| M2 | cis-Loxoprofen Alcohol | Loxoprofen | Carbonyl Reductase |

| M3 | Mono-hydroxylated metabolite | Loxoprofen | CYP3A4, CYP3A5 |

| M4 | Mono-hydroxylated metabolite | Loxoprofen | CYP3A4, CYP3A5 |

| M5 | Acyl glucuronide conjugate | Loxoprofen | UGT2B7 |

| M6 | Acyl glucuronide conjugate | Loxoprofen | UGT2B7, UGT1A6 |

| M7 | Glucuronide conjugate | trans-Loxoprofen Alcohol | UGT2B7 |

| M8 | Glucuronide conjugate | cis-Loxoprofen Alcohol | UGT2B7 |

Mechanistic Studies of Biological Activity and Enzyme Interactions

Evaluation of Cyclooxygenase (COX-1 and COX-2) Inhibition Potency and Selectivity of rac trans-Loxoprofen Alcohol

The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgpatsnap.com These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com

Research indicates that this compound is a non-selective inhibitor, meaning it targets both COX-1 and COX-2. nih.govnih.gov The inhibitory potency of the trans-alcohol metabolite has been quantified in various studies. One study reported the IC50 values, the concentration required to inhibit 50% of the enzyme's activity, for the active metabolite trans-OH LXP to be 0.38 µM for COX-1 and 0.12 µM for COX-2. mdpi.com Another source lists the IC50 values for loxoprofen (B1209778) as 0.64 µM for COX-1 and 1.85 µM for COX-2, which is likely reflective of its active metabolite. ncats.io These findings highlight the potent inhibitory effect of the trans-alcohol form on both COX isoforms. nih.gov

Inhibitory Potency (IC50) of trans-Loxoprofen Alcohol against COX-1 and COX-2

| Enzyme | IC50 (µM) - Study 1 mdpi.com | IC50 (µM) - Study 2 ncats.io |

|---|---|---|

| COX-1 | 0.38 | 0.64 |

| COX-2 | 0.12 | 1.85 |

Comparative Pharmacological Activity and Efficacy Assessments of this compound Stereoisomers with the Parent Drug and Other Metabolites

Loxoprofen has two chiral centers, leading to four possible stereoisomers. nih.gov The conversion of loxoprofen to its alcohol metabolites is stereospecific. The trans-alcohol metabolite is the pharmacologically active form, while the cis-alcohol metabolite has little to no activity. drugbank.commdpi.com

Studies have shown that the (2S,1'R,2'S)-trans-alcohol derivative is the most active metabolite and a potent, nonselective inhibitor of both COX-1 and COX-2. nih.gov The parent drug, loxoprofen sodium, is inactive against recombinant human COX-1 and COX-2 in vitro. nih.govresearchgate.net Its anti-inflammatory activity is entirely attributable to its active metabolite. nih.govresearchgate.net

In addition to the alcohol metabolites, loxoprofen can also be metabolized into inactive hydroxylated metabolites by cytochrome P450 enzymes, primarily CYP3A4. mdpi.comresearchgate.net The formation of these inactive metabolites can influence the concentration of the active trans-alcohol form. mdpi.com

Activity of Loxoprofen and its Metabolites

| Compound | Pharmacological Activity | Primary Metabolizing Enzyme |

|---|---|---|

| Loxoprofen (Prodrug) | Inactive nih.govresearchgate.net | Carbonyl Reductase, CYP3A4 drugbank.comresearchgate.net |

| trans-Loxoprofen Alcohol | Active drugbank.commdpi.com | N/A (Active Metabolite) |

| cis-Loxoprofen Alcohol | Inactive drugbank.commdpi.com | N/A (Inactive Metabolite) |

| Hydroxylated Metabolites | Inactive mdpi.com | CYP3A4 mdpi.com |

Investigations into Potential Off-Target Interactions and Broader Biological Mechanisms

While the primary mechanism of this compound is COX inhibition, some research has explored other potential biological interactions. For instance, loxoprofen has been observed to induce apoptosis in human gastric cancer cells. ncats.io However, it exhibits lower membrane-permeabilizing activities compared to other NSAIDs like indomethacin (B1671933) and celecoxib. ncats.io

Furthermore, co-administration of loxoprofen with certain drugs can lead to interactions. For example, it may increase the plasma concentration of warfarin, methotrexate, sulfonylurea derivatives, and lithium salts. wikipedia.org It has also been noted that combining loxoprofen with second-generation quinolone antibiotics can increase their inhibition of GABA, potentially leading to seizures. wikipedia.org These interactions are likely attributable to the systemic effects of its active metabolite, this compound.

Advanced Analytical Methodologies for Detection and Quantification of Rac Trans Loxoprofen Alcohol

Chromatographic Techniques for Stereoselective Analysis in Complex Biological Matrices

Chromatographic techniques are the cornerstone for the separation and analysis of drug metabolites. For a compound like rac trans-loxoprofen alcohol, which possesses stereoisomers, these methods must be able to differentiate between the different spatial arrangements of the molecule.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Circular Dichroism (CD) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the simultaneous determination of loxoprofen (B1209778) and its alcohol metabolites. nih.gov A simple and reliable HPLC-UV method has been developed for the analysis of loxoprofen and its trans- and cis-alcohol metabolites in human plasma and urine. nih.gov In one such method, separation is achieved on an octadecylsilica column with UV detection at 220 nm. nih.gov Another approach utilized a UV detector set to 225 nm. nih.govscience.gov

For stereospecific analysis, HPLC can be combined with a circular dichroism (CD) detector. This combination is particularly useful for distinguishing between stereoisomers. nih.gov A method using a Chiralcel OJ column has successfully achieved the chiral separation of loxoprofen stereoisomers. nih.govscience.gov This technique allows for the determination of individual stereoisomers in human plasma, providing valuable insight into the stereoselective pharmacokinetics of the drug. nih.gov

A simple and sensitive HPLC procedure also exists for determining loxoprofen and its diastereomeric alcohol metabolites in biological samples through fluorescence labeling. nih.gov This method involves pre-column derivatization with 4-bromomethyl-6,7-methylenedioxycoumarin (B1200708) (BrMDC) and separation on a reversed-phase column, with a quantification limit of 0.01 micrograms/ml for human plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers lower limits of quantification, which is crucial for detecting low concentrations of metabolites in biological samples. A validated LC-MS/MS method has been established for the determination of trans-loxoprofen alcohol in the plasma and tissues of pregnant rats. benthamdirect.com This method utilizes a Poroshell 120 EC-C18 column and detection via multiple-reaction monitoring with a positive electrospray ionization source. benthamdirect.comresearchgate.net

The transitional ion pairs monitored are m/z 265.9>184.8 for trans-loxoprofen-alcohol and m/z 268.8>187.9 for the internal standard, rac-trans-loxoprofen-D3 alcohol. benthamdirect.comresearchgate.netresearchgate.net This highly sensitive method has a lower limit of quantification of 5.0 ng/mL in both plasma and tissues. benthamdirect.comresearchgate.net Another LC-MS/MS method reported a lower limit of quantification of 0.1 microg/mL for loxoprofen in human plasma. researchgate.net

On-Line Column Switching Liquid Chromatography for Direct Sample Analysis

On-line column switching liquid chromatography simplifies sample preparation by allowing for the direct injection of biological samples like serum. nih.govresearchgate.netresearcher.life This technique employs a pretreatment column for deproteinization and trace enrichment, followed by an analytical column for separation. nih.govscience.gov One such method used a Shim-pack MAYI-ODS pretreatment column and a Shim-pack VP-ODS analytical column. nih.govscience.gov This automated approach reduces sample handling time and potential for error, demonstrating excellent sensitivity with a small sample volume of 50 microliters. nih.gov The total analytical time for this method is approximately 18 minutes. nih.gov

Optimization of Sample Preparation and Extraction Procedures for Biological Samples

Effective sample preparation is paramount for accurate and reliable analysis, as it removes interfering substances from the biological matrix.

For HPLC-UV analysis, a common method involves protein precipitation followed by liquid-liquid extraction. One procedure adds a ketoprofen (B1673614) solution in methanol (B129727), zinc sulfate (B86663) solution, and acetonitrile (B52724) to plasma or urine samples. nih.gov After centrifugation, the supernatant is evaporated, and the residue is reconstituted in the mobile phase before injection into the HPLC system. nih.gov Another method utilizes liquid-liquid extraction with benzene (B151609) followed by pre-column derivatization. nih.gov

In LC-MS/MS analysis, a simplified one-step protein precipitation with methanol has been effectively used for plasma and tissue samples. benthamdirect.comresearchgate.net For the analysis of loxoprofen in human plasma, a liquid-liquid extraction with ethyl acetate (B1210297) at an acidic pH has been employed. researchgate.net Solid-phase extraction is another technique that has been utilized for the extraction of loxoprofen and its metabolites. researchgate.net

Validation of Analytical Methods for Bioanalytical and Research Applications

Validation ensures that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, stability, recovery, and limits of quantification.

For a validated HPLC-UV method, linearity was established over a concentration range of 200 to 15,000 ng/mL in plasma and 500 to 50,000 ng/mL in urine, with a correlation coefficient of 0.999. nih.gov The coefficients of variation were below 10%, and recoveries were over 96%. nih.gov Another HPLC-UV method demonstrated good linearity (r = 0.999) in the concentration range of 0.1-20 microg/ml. nih.govscience.gov

A validated LC-MS/MS method for trans-loxoprofen alcohol showed good linearity in the concentration range of 5.0 to 5000 ng/mL. benthamdirect.com The intra-day and inter-day precision were within 8.94% and 7.26%, respectively. benthamdirect.comresearchgate.net The mean extraction recovery ranged from 89.08% to 109.27%, and matrix effects were between 89.00% and 106.80%. benthamdirect.com Stability studies confirmed that the analyte was stable during storage and the assay procedure. nih.govbenthamdirect.com

Below are interactive tables summarizing the validation parameters for different analytical methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Plasma | Urine | Source |

|---|---|---|---|

| Linearity Range | 200 - 15,000 ng/mL | 500 - 50,000 ng/mL | nih.gov |

| Correlation Coefficient (r) | 0.999 | 0.999 | nih.gov |

| Coefficient of Variation (CV%) | < 10% | < 10% | nih.gov |

| Recovery | > 96% | > 96% | nih.gov |

| Limit of Quantification | 0.1 µg/mL | - | nih.gov |

Table 2: LC-MS/MS Method Validation Parameters for trans-Loxoprofen Alcohol

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 5.0 - 5000 ng/mL | benthamdirect.com |

| Lower Limit of Quantification | 5.0 ng/mL | benthamdirect.comresearchgate.net |

| Intra-day Precision (CV%) | < 8.94% | benthamdirect.comresearchgate.net |

| Inter-day Precision (CV%) | < 7.26% | benthamdirect.comresearchgate.net |

| Mean Extraction Recovery | 89.08% - 109.27% | benthamdirect.com |

| Matrix Effect | 89.00% - 106.80% | benthamdirect.com |

| Stability Precision (CV%) | < 8.91% (plasma), < 7.08% (tissues) | benthamdirect.com |

Pharmacokinetic and Toxicokinetic Research of Rac Trans Loxoprofen Alcohol

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug is crucial for understanding its efficacy and safety. Loxoprofen (B1209778), a prodrug, is metabolized into its pharmacologically active form, rac trans-loxoprofen alcohol, which exerts a potent inhibitory effect on prostaglandin (B15479496) synthesis. ingentaconnect.comtandfonline.com

Stereoselective Pharmacokinetics and Formation Kinetics of this compound from Loxoprofen

Loxoprofen is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver. drugbank.com This metabolic process also produces a cis-alcohol metabolite, which has minimal pharmacological activity. drugbank.com Studies have shown that the formation of these metabolites is stereoselective. nih.govdntb.gov.uamdpi.com

Research in human subjects has indicated that pretreatment with loxoprofen can lead to a 1.5-fold increase in the plasma area under the curve (AUC) of the trans-alcohol metabolite, without significantly affecting the levels of the parent drug or the cis-alcohol metabolite. nih.gov This suggests an increased stereoselective reduction to the trans-alcohol form and enhanced phase II metabolism with repeated administration. nih.gov The formation clearances for the active trans-alcohol metabolite and its inactive cis-isomer in rats have been determined to be 1.08 and 0.87 mL/min/kg, respectively. nih.gov This conversion process occurs in both the liver and extrahepatic tissues. nih.gov

Tissue Distribution Studies in Preclinical Models

Preclinical studies in rats have provided insights into the tissue distribution of this compound. researchgate.netbenthamdirect.comnih.govresearchgate.net Following dermal application of a loxoprofen gel, both loxoprofen and its trans-alcohol metabolite were found to be maintained in the skeletal muscle at the application site for over 8 hours. ingentaconnect.com In contrast, after oral administration, the concentrations in skeletal muscle decreased more rapidly. ingentaconnect.com

A study investigating the distribution of [14C]loxoprofen after dermal application in rats found that radioactivity remained in the skin and skeletal muscle at the treated site for up to 168 hours. tandfonline.com Systemic exposure and radioactivity concentrations in other tissues were significantly lower compared to oral administration. tandfonline.com The trans-alcohol metabolite was detected at high levels in the treated skin site within 30 minutes of application. tandfonline.com

In pregnant rats, intravenously administered loxoprofen tromethamine was primarily distributed to the placenta and lungs, with lower concentrations in the liver. nih.govresearchgate.net In the fetuses, the highest concentrations were found in the lungs, liver, and heart, with the lowest levels detected in the amniotic fluid. nih.govresearchgate.net

Population Pharmacokinetic (Pop-PK) Modeling and Analysis of Inter-Individual Variability

Population pharmacokinetic (Pop-PK) modeling is a valuable tool for understanding the sources of variability in drug response among individuals. A Pop-PK model for loxoprofen was developed using data from 52 healthy Korean men. nih.govresearchgate.net The model, which also incorporated data on the active trans-alcohol metabolite, was characterized by a non-sequential two-absorption with a 2-disposition compartment structure. nih.govresearchgate.net

The analysis identified several covariates that contribute to inter-individual pharmacokinetic variability. Body surface area (BSA) was found to be correlated with the peripheral compartment volume of distribution, while creatinine (B1669602) clearance (CrCL) and albumin levels were associated with central compartment clearance. nih.govresearchgate.net Model simulations indicated that plasma concentrations of loxoprofen and its alcohol metabolites significantly decreased as CrCL increased and albumin levels decreased. nih.govresearchgate.net Patients with a large BSA, impaired renal function, and high serum albumin levels may experience significantly higher plasma exposure to both loxoprofen and trans-alcohol loxoprofen. nih.govresearchgate.net

Characterization of Drug-Drug Interactions (DDIs) Modulating this compound Plasma Concentrations (e.g., with CYP3A modulators)

Loxoprofen can be converted to an inactive hydroxylated metabolite by cytochrome P450 (CYP) enzymes, with CYP3A4 being the primary isoform responsible for this reaction in human liver microsomes. mdpi.comnih.govnih.gov While this pathway does not produce active metabolites, it can influence the concentration of loxoprofen available for conversion to the active trans-alcohol form. mdpi.comnih.gov

Studies in mice have investigated the effects of CYP3A modulators on the pharmacokinetics of loxoprofen and its metabolites. mdpi.comnih.gov Pretreatment with dexamethasone, a CYP3A inducer, resulted in a significant decrease in the concentration of the active trans-alcohol metabolite, corresponding to an increased formation of the inactive hydroxylated metabolite. mdpi.comnih.gov Conversely, pretreatment with ketoconazole, a CYP3A inhibitor, led to the opposite effect. mdpi.comnih.gov These findings suggest that co-administration of loxoprofen with CYP3A modulators may lead to clinically relevant drug-drug interactions. mdpi.comnih.gov

| Compound | Treatment Group | AUC (0-60 min) (µg·min/mL) |

|---|---|---|

| cis-Loxoprofen Alcohol | Vehicle | Not specified |

| KTC-treated | 49.0 ± 5.9 | |

| trans-Loxoprofen Alcohol | Vehicle | Not specified |

| KTC-treated | 80.4 ± 9.6 |

Toxicokinetics and Safety Assessment in Specific Physiological Conditions (e.g., pregnancy)

The safety of loxoprofen use during pregnancy is an important consideration. researchgate.netbenthamdirect.com A study on the toxicokinetics and tissue distribution of intravenously administered trans-loxoprofen-alcohol in pregnant rats was conducted to address this concern. researchgate.netbenthamdirect.comnih.govresearchgate.net

An embryo-fetal developmental toxicity study in rats evaluated the effects of loxoprofen tromethamine administered during gestation. nih.govresearchgate.net While no significant effects on maternal or fetal parameters such as weight, embryo resorption, or visceral examinations were observed at lower doses, the high-dose group showed significant bone anomalies in the fetuses. nih.govresearchgate.net The no-observed-adverse-effect level (NOAEL) was determined to be 1 mg/kg/day, and the lowest-observed-adverse-effect level (LOAEL) was 10 mg/kg/day. nih.govresearchgate.net

The toxicokinetic analysis in this study revealed that after the first administration, the maximum concentration (Cmax) and area under the curve (AUC) of loxoprofen tromethamine increased proportionally with the dose, indicating linear kinetics. nih.govresearchgate.net However, after the last administration, the increase in Cmax and AUC was disproportionate to the dose. nih.govresearchgate.net

Pharmacokinetics in Overdose Scenarios

Cases of loxoprofen overdose provide valuable information on its pharmacokinetic behavior at high doses. nih.govresearchgate.net In a case of a 33-year-old man who ingested 6000 mg of loxoprofen, the plasma concentrations of loxoprofen and its trans-alcohol metabolite were measured over time. nih.govresearchgate.netd-nb.info

| Time After Overdose (hours) | Loxoprofen (µg/mL) | trans-Loxoprofen Alcohol (µg/mL) |

|---|---|---|

| 4 | 52 | 24 |

| 26 | 3.7 | 2.3 |

| 50 | 0.81 | 0.54 |

| 121 | 0.015 | 0.011 |

The observed terminal elimination half-life of loxoprofen in this case was between 6 and 12 hours, which is significantly longer than the typical value. nih.govresearchgate.netd-nb.info This suggests that the pharmacokinetics of loxoprofen become non-linear at such high doses. nih.govresearchgate.netd-nb.info The delayed elimination of both loxoprofen and its trans-alcohol metabolite may have been influenced by slight renal impairment observed in the patient. nih.govresearchgate.netd-nb.info Another case report of a woman who took 3,600 mg of loxoprofen also noted a prolonged half-life due to delayed excretion. jst.go.jp

Computational and Theoretical Studies of Rac Trans Loxoprofen Alcohol

Molecular Docking and Dynamics Simulations with Target Enzymes and Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as rac trans-loxoprofen alcohol, and its biological target, primarily the COX enzymes. These methods provide insights into the binding affinity, orientation, and stability of the ligand-enzyme complex.

While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, studies on loxoprofen (B1209778) and its derivatives provide a framework for understanding these interactions. nih.govbohrium.com For instance, molecular docking has been employed to study the binding of loxoprofen derivatives to the active sites of COX-1 and COX-2. nih.gov These studies are crucial for understanding the structural basis of their inhibitory activity.

Table 1: Key Enzymes in Loxoprofen Metabolism and Action

| Enzyme | Role | Reference |

| Carbonyl Reductase | Reduces loxoprofen to its active trans-alcohol metabolite. | researchgate.net |

| Cyclooxygenase-1 (COX-1) | Target enzyme inhibited by trans-loxoprofen alcohol. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Target enzyme inhibited by trans-loxoprofen alcohol. | nih.gov |

| Cytochrome P450 (CYP) 3A4/3A5 | Involved in the hydroxylation of loxoprofen. | nih.gov |

| UDP-glucuronosyltransferase (UGT) 2B7 | Catalyzes the glucuronidation of loxoprofen and its alcohol metabolites. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For NSAIDs like loxoprofen and its metabolites, QSAR studies can help in designing new derivatives with improved potency and selectivity.

The development of QSAR models often involves the use of machine learning algorithms like random forests and support vector machines to classify compounds as active or inactive based on their structural features. sci-hub.semdpi.com These models can be instrumental in the virtual screening of new potential anti-inflammatory agents.

Table 2: Common Descriptors in QSAR Studies of NSAIDs

| Descriptor Type | Example | Relevance | Reference |

| Lipophilicity | logP | Influences membrane permeability and binding to hydrophobic pockets of enzymes. | researchgate.net |

| Electronic | σ (Hammett constant) | Describes the electron-donating or -withdrawing nature of substituents. | researchgate.net |

| Steric | Es (Taft's steric parameter) | Quantifies the bulkiness of substituent groups. | researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Relates to the compound's polarity and ability to form hydrogen bonds. | nih.gov |

In Silico Prediction of Stereoselectivity in Enzymatic Biotransformations

The biotransformation of loxoprofen to its alcohol metabolites is a stereoselective process, with the formation of the active trans-alcohol isomer being favored. researchgate.net In silico methods can be employed to predict and understand the stereoselectivity of these enzymatic reactions.

The primary enzyme responsible for the reduction of loxoprofen to its active metabolite is carbonyl reductase. researchgate.netresearchgate.net Computational models of this enzyme can be used to simulate the docking of loxoprofen and predict which stereoisomer of the alcohol metabolite is more likely to be formed. These models can help in understanding the specific interactions between the substrate and the enzyme's active site that lead to the observed stereoselectivity.

While detailed in silico studies on the stereoselective biotransformation of loxoprofen are not extensively published, the tools and methodologies for such predictions are well-established in the field of computational chemistry. ntu.edu.sgljmu.ac.uk These methods can provide valuable insights into the metabolic fate of chiral drugs like loxoprofen.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it interacts with its biological targets. This involves identifying the stable conformations of the molecule and their relative energies.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to perform conformational analysis. These methods can map the potential energy surface of the molecule, revealing the low-energy conformations that are most likely to be present under physiological conditions. The flexibility of the molecule, particularly the relative orientation of the cyclopentanol (B49286) ring and the phenylpropionic acid moiety, is a key aspect of its conformational landscape.

Energy landscape mapping provides a comprehensive view of the possible shapes a molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule can adapt its conformation to bind effectively to the active site of an enzyme. While specific studies on the conformational analysis of this compound are limited, the general principles of computational chemistry provide a strong basis for such investigations.

Future Research Directions and Translational Perspectives

Advanced Studies on Unidentified Metabolic Enzymes and Pathways for Loxoprofen (B1209778) and its Alcohol Metabolites

Loxoprofen is a prodrug that undergoes extensive metabolism to exert its therapeutic effects. The primary bioactivation step is the reduction of the cyclopentanone (B42830) moiety of loxoprofen to its active alcohol metabolite, trans-loxoprofen alcohol (trans-OH). nih.gov This conversion is predominantly mediated by carbonyl reductase (CR) enzymes in the liver and other tissues. nih.govmdpi.comdrugbank.com Concurrently, an inactive cis-alcohol metabolite is also formed. mdpi.comresearchgate.net

Furthermore, loxoprofen and its alcohol metabolites undergo Phase II conjugation, primarily through glucuronidation. Studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main isoform responsible for this conjugation process. nih.gov

| Metabolic Pathway | Primary Enzyme/Isoform | Substrate | Primary Product(s) | Significance of Pathway |

|---|---|---|---|---|

| Reduction (Bioactivation) | Carbonyl Reductase (CR) | Loxoprofen | trans-Loxoprofen Alcohol (active), cis-Loxoprofen Alcohol (inactive) | Forms the pharmacologically active metabolite responsible for therapeutic effects. nih.govmdpi.comresearchgate.net |

| Hydroxylation | Cytochrome P450 (CYP3A4, CYP3A5) | Loxoprofen | Hydroxylated Loxoprofen (OH-LOX) (inactive) | Competes with the activation pathway, influencing substrate availability and creating potential for drug-drug interactions. nih.govmdpi.comnih.gov |

| Glucuronidation (Conjugation) | UDP-glucuronosyltransferase 2B7 (UGT2B7) | Loxoprofen, trans-Loxoprofen Alcohol, cis-Loxoprofen Alcohol | Glucuronide conjugates | Facilitates the elimination of the parent drug and its metabolites. nih.gov |

Development of Novel and Sustainable Stereoselective Synthetic Routes for rac trans-Loxoprofen Alcohol and its Enantiomers

The therapeutic activity of trans-loxoprofen alcohol resides primarily in a single stereoisomer, the (2S,1'R,2'S)-trans-alcohol derivative. nih.gov Consequently, the development of efficient and scalable stereoselective synthetic methods is a major goal for pharmaceutical manufacturing. Current patented methods often rely on multi-step processes that include chiral resolution of racemic loxoprofen using resolving agents, followed by esterification, reduction, and purification steps involving chromatography and enzymatic reactions with lipases. google.comgoogle.com

While effective, these classical approaches can present challenges related to yield, purity, and environmental sustainability. Future research is focused on creating novel synthetic strategies that are more efficient and ecologically sound. A key area of exploration is the expanded use of biocatalysis. The application of enzymes such as lipases and recombinant alcohol dehydrogenases (ADHs) can provide high stereoselectivity under mild reaction conditions, reducing the need for harsh chemical reagents and protecting groups. researchgate.netnih.gov Asymmetric synthesis, which builds the chiral centers directly rather than separating them from a racemic mixture, is another promising avenue. researchgate.net

The principles of green chemistry are paramount in this field. The development of sustainable routes will involve minimizing waste, using less hazardous solvents, and designing processes with high atom economy. Chemoenzymatic routes, which combine the advantages of chemical synthesis with the high selectivity of biocatalysis, are particularly attractive. nih.gov The ultimate goal is to establish robust, cost-effective, and environmentally friendly manufacturing processes that can produce the desired enantiomer of trans-loxoprofen alcohol with high yield and exceptional purity. google.com

Integration of Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling to Link Exposure to Biological Effects

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is an essential tool for understanding the relationship between drug concentration in the body over time (PK) and the resulting therapeutic effect (PD). researchgate.net For a prodrug like loxoprofen, this modeling is complex, as it must account for the concentrations of both the parent compound and its active trans-alcohol metabolite. nih.gov

Recent efforts have led to the development of population pharmacokinetic (Pop-PK) models for loxoprofen and its metabolites. nih.gov These models have successfully identified key patient-specific factors (covariates) such as body surface area, creatinine (B1669602) clearance, and serum albumin levels that significantly influence drug exposure. nih.gov For instance, simulations suggest that individuals with impaired renal function or a large body surface area may experience higher plasma concentrations of loxoprofen and trans-loxoprofen alcohol, which could impact both efficacy and safety. nih.govd-nb.info

The future of PK/PD modeling in this area lies in its further integration to more precisely quantify the link between trans-loxoprofen alcohol exposure and specific biological effects. This includes modeling the dose-dependent inhibition of cyclooxygenase (COX) enzymes and correlating it with clinical endpoints like pain reduction and inflammation suppression. nih.gov Such integrated models can be used to simulate various dosing scenarios, predict clinical outcomes in diverse patient populations, and establish more scientific and individualized dosing regimens. nih.gov This approach is invaluable for optimizing therapy and may support the development of new formulations with improved pharmacokinetic profiles.

| Parameter | Description | Identified Influencing Covariate(s) | Clinical Implication |

|---|---|---|---|

| Central Compartment Clearance (CL) | The rate at which the drug is removed from the central circulation. | Creatinine Clearance (CrCL), Albumin Levels | Patients with impaired renal function may have reduced clearance and higher drug exposure. nih.gov |

| Peripheral Volume of Distribution (Vp) | The apparent volume into which the drug distributes in peripheral tissues. | Body Surface Area (BSA) | Individuals with a larger BSA may have greater distribution to tissues. nih.gov |

| Metabolite Formation | The rate of conversion of loxoprofen to its alcohol metabolites. | (Modeling can link to parent drug concentration) | Predicts the exposure to the active trans-loxoprofen alcohol metabolite. nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The primary clinical use of loxoprofen is for the management of pain and inflammation associated with musculoskeletal and joint disorders like osteoarthritis and rheumatoid arthritis. nih.govhopkinsarthritis.org This therapeutic action is driven by the potent, non-selective inhibition of COX-1 and COX-2 enzymes by its active metabolite, trans-loxoprofen alcohol. nih.govresearchgate.net However, the fundamental anti-inflammatory mechanism of this compound suggests potential utility in a broader range of medical conditions.

Future research should explore these novel therapeutic applications. For example, chronic inflammation is a key factor in the development of atherosclerosis. Preclinical studies have shown that loxoprofen can reduce the formation of atherosclerotic lesions in animal models, an effect attributed to its anti-inflammatory properties. researchgate.net This opens a potential avenue for investigation into cardiovascular disease prevention.

Furthermore, the role of neuroinflammation in various central nervous system disorders is an area of intense research. The ability of NSAIDs to modulate these processes could be explored. There is also emerging preclinical evidence that certain anti-inflammatory agents may help reduce alcohol consumption and the pain sensitivity associated with alcohol use disorder, suggesting another novel therapeutic direction. drugtargetreview.com

Another translational perspective involves the rational design of new molecules based on the trans-loxoprofen alcohol structure. By modifying the chemical scaffold, it may be possible to create derivatives with improved properties, such as enhanced selectivity for the COX-2 enzyme. One such derivative has already been synthesized and was found to cause fewer gastric lesions in rats while retaining its anti-inflammatory efficacy, highlighting the potential for developing safer and more targeted NSAIDs. drugbank.com

Investigations into Chiral Inversion and its Biological Consequences

Loxoprofen belongs to the 2-arylpropionic acid class of NSAIDs, which are well-known for undergoing a unique metabolic process called chiral inversion. nih.gov Loxoprofen has a chiral center in its propionic acid side chain and exists as R(-) and S(+) enantiomers. The anti-inflammatory activity resides almost exclusively in the S-isomer. nih.gov Chiral inversion is a unidirectional metabolic conversion of the pharmacologically inactive R-isomer into the active S-isomer in the body. nih.govdntb.gov.ua

While the phenomenon is established, many details remain to be fully elucidated for loxoprofen. Future investigations should focus on identifying the specific enzymes responsible for catalyzing this inversion in humans. Understanding the extent of chiral inversion and its variability across different patient populations is crucial for comprehending the complete pharmacokinetic and pharmacodynamic profile of the drug. The biological consequences of this process are complex; while it enhances efficacy, it also complicates the pharmacokinetic profile. researchgate.net Further research into how chiral inversion influences both therapeutic outcomes and potential side effects will provide a more complete picture of the drug's disposition and action.

| Isomer Configuration | Pharmacological Activity | Key Metabolic Process | Biological Consequence |

|---|---|---|---|

| (2R)-Loxoprofen | Inactive | Metabolic Chiral Inversion | Converted in vivo to the active (2S)-form. nih.govconsensus.app |

| (2S)-Loxoprofen | Active | Reduction to alcohol metabolites; Glucuronidation | Undergoes bioactivation to trans-loxoprofen alcohol and subsequent elimination. nih.govnih.gov |

Q & A

Q. How can multi-omics data (proteomic, metabolomic) be integrated to elucidate the compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.